ethyl 3-(cyclopropanecarbonyloxy)-5-oxocyclohex-3-ene-1-carboxylate
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Overview
Description
Ethyl 3-(cyclopropanecarbonyloxy)-5-oxocyclohex-3-ene-1-carboxylate is an organic compound with a complex structure that includes a cyclopropane ring, a cyclohexene ring, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(cyclopropanecarbonyloxy)-5-oxocyclohex-3-ene-1-carboxylate typically involves multiple steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be introduced through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Cyclohexene Ring Formation: The cyclohexene ring can be synthesized via a Diels-Alder reaction between a diene and a dienophile.
Esterification: The final esterification step involves reacting the intermediate compound with ethyl alcohol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing carbonyl groups.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Epoxides or diols depending on the specific oxidizing agent used.
Reduction: Alcohols derived from the reduction of carbonyl groups.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(cyclopropanecarbonyloxy)-5-oxocyclohex-3-ene-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the development of new materials with unique properties due to its rigid cyclopropane and cyclohexene rings.
Mechanism of Action
The mechanism of action for ethyl 3-(cyclopropanecarbonyloxy)-5-oxocyclohex-3-ene-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropane ring can provide rigidity to the molecule, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(cyclopropanecarbonyloxy)-5-oxocyclohexane-1-carboxylate: Similar structure but lacks the double bond in the cyclohexene ring.
Methyl 3-(cyclopropanecarbonyloxy)-5-oxocyclohex-3-ene-1-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to the presence of both a cyclopropane ring and a cyclohexene ring with an ester functionality. This combination of structural features can impart unique chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
199446-36-1 |
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Molecular Formula |
C13H16O5 |
Molecular Weight |
252.3 |
Purity |
95 |
Origin of Product |
United States |
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